molecular formula C17H15NO4 B5742215 N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B5742215
M. Wt: 297.30 g/mol
InChI Key: JKZWUEPATKKPQE-UHFFFAOYSA-N
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Description

N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a benzodioxane derivative featuring a benzoyl group at position 7 and an acetamide substituent at position 6 of the 2,3-dihydrobenzo[b][1,4]dioxin scaffold. This compound belongs to a class of heterocyclic molecules widely studied for their structural versatility in pharmaceuticals and materials science.

The benzodioxane core contributes to conformational rigidity, which is advantageous in drug design for enhancing target binding specificity.

Properties

IUPAC Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-11(19)18-14-10-16-15(21-7-8-22-16)9-13(14)17(20)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZWUEPATKKPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of benzoyl chloride, forming the benzoyl derivative. This intermediate is then reacted with acetic anhydride to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl oxides, while reduction can produce benzyl derivatives .

Scientific Research Applications

N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzoyl group may interact with enzymes or receptors, modulating their activity. The dihydrobenzo[b][1,4]dioxin ring can influence the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its structural features and chemical interactions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzoyl group in the target compound enhances aromaticity compared to simpler acetamide derivatives (e.g., CAS 63546-19-0), which may reduce metabolic degradation .

Key Observations :

  • Electroluminescence : CDDPI outperforms DBDPA due to its carbazole group, which enhances hole transport and singlet exciton utilization . The target compound’s benzoyl group may similarly improve charge transport but requires experimental validation.
  • Design Strategy : Introducing electron-withdrawing groups (e.g., benzoyl) can stabilize excited states, a principle observed in high-efficiency OLED materials .

Biological Activity

N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17_{17}H15_{15}NO4_4 and a molecular weight of approximately 297.31 g/mol. Its structure includes a dihydrobenzo[b][1,4]dioxin core with a benzoyl group and an acetamide moiety, which may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various pharmacological properties, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cellular pathways or specific enzymes involved in cancer progression.
  • Anti-inflammatory Properties : The compound's structural attributes may enhance its interaction with biological targets related to inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for evaluating the therapeutic potential of this compound. Compounds sharing similar structural motifs have been studied extensively to determine their biological efficacy.

Compound Name Structure Features Unique Attributes
N-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamideSimilar core structureContains a nitro group instead of benzoyl
(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanolSimilar dioxin structureDifferent substitution pattern on the phenyl ring
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acidSimilar dioxin coreContains an acrylic acid moiety instead of acetamide

These compounds exhibit distinct properties due to variations in their substituents and positions on the aromatic rings.

Anticancer Studies

A study conducted on benzodioxin derivatives demonstrated that several compounds exhibited cytotoxic effects on various cancer cell lines. For instance, derivatives showed selective toxicity towards cancer cells while sparing normal cells in some cases. This selectivity is crucial in developing anticancer agents with fewer side effects .

Research into the mechanism of action for compounds similar to this compound indicates potential interactions with key cellular pathways involved in apoptosis and cell proliferation. For example, compounds were shown to inhibit histone deacetylases (HDACs), leading to reactivation of silenced genes associated with tumor suppression .

Inhibition Studies

Inhibition assays have been used to assess the activity of this compound against specific enzymes implicated in disease processes. Early results indicate that it may act as an inhibitor for enzymes involved in inflammation and cancer progression .

Q & A

Q. What are the standard synthetic routes for N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with a benzodioxin amine intermediate. Key steps include:
  • Acylation : Reacting the amine with benzoyl chloride derivatives (e.g., bromoacetyl bromide) under basic conditions (pH 8–10, sodium carbonate) .
  • Purification : Column chromatography (silica gel) or crystallization to isolate the product .
  • Optimization : Refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours to enhance yield .

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsPurposeReference
12,3-dihydrobenzo-dioxin-6-amineAmine intermediate
2Bromoacetyl bromide, Na₂CO₃Acylation
3Reflux in DMF, 12hReaction completion
4Column chromatography (silica)Purification

Q. How is the structural integrity and purity of the compound confirmed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) identifies benzoyl protons (δ 7.40–7.60 ppm) and acetamide methyl groups (δ 2.10 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 376.2 observed vs. calculated) .
  • HPLC : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Disk diffusion tests against S. aureus (zone of inhibition ≥15 mm at 50 µg/mL) .
  • Kinase Inhibition : In vitro assays (e.g., EGFR inhibition) with IC₅₀ values reported (e.g., 12.5 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) show dose-dependent reduction in viability (EC₅₀ ~20 µM) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency by 30% .
  • Kinetic Monitoring : TLC (silica, hexane:ethyl acetate 3:1) every 30 minutes to track progress and avoid over-reaction .

Q. What computational strategies predict the compound’s biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina screens against kinase domains (e.g., EGFR) with binding affinity thresholds (ΔG ≤ -8.5 kcal/mol) .
  • Molecular Dynamics (MD) : AMBER simulations (100 ns) assess binding stability (RMSD < 2.0 Å) .
  • Pharmacophore Modeling : Identifies critical features (e.g., acetamide NH as H-bond donor; benzodioxin as aromatic anchor) .

Q. How to resolve contradictions between in vitro and in silico activity data?

  • Methodological Answer :
  • Orthogonal Assays : Surface plasmon resonance (SPR) measures binding kinetics (e.g., KD = 1.2 µM) to validate docking predictions .
  • Proteomic Profiling : LC-MS/MS identifies off-target interactions (e.g., unintended kinase inhibition) .
  • Adjust Computational Models : Flexible receptor docking or ensemble-based MD simulations account for protein conformational changes .

Q. Table 2: Case Study – Discrepancy Resolution

Assay TypeReported IC₅₀ (µM)Likely CauseResolution Method
In vitro kinase12.5Low permeabilityCaco-2 assay
Docking score0.45 (pKi)Static receptor modelMD simulation

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